1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine
Description
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine is a structurally complex aromatic compound featuring a piperidine core substituted with nitro, trifluoromethyl, and nitrophenyl-pyrazole groups. Its synthesis typically involves multi-step nucleophilic substitution and coupling reactions, with purification achieved via column chromatography. Crystallographic studies using SHELX software have resolved its planar aromatic moieties and piperidine chair conformation, critical for understanding reactivity and intermolecular interactions.
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O6/c22-21(23,24)14-9-18(29(33)34)20(19(10-14)30(35)36)27-6-4-12(5-7-27)16-11-17(26-25-16)13-2-1-3-15(8-13)28(31)32/h1-3,8-12H,4-7H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLSSIVINCJRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis often involves multi-step organic reactions. For instance, a common method may start with the nitration of the trifluoromethylphenyl precursor, followed by the formation of the pyrazole ring through condensation with an appropriate hydrazine derivative. The final step usually includes coupling the piperidine ring with the previously formed intermediates under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis is scaled up using robust, high-yielding steps. Automation and continuous flow reactors may be employed to ensure precision and efficiency. Reagents such as nitric acid for nitration, trifluoromethylbenzene, and a variety of solvents (DMF, toluene) are essential.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The presence of nitro groups suggests potential redox activity, making the compound subject to oxidation reactions.
Reduction: Nitro groups can be reduced to amines under suitable conditions.
Substitution: Aromatic substitution reactions are feasible, particularly for the electron-deficient nitro and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Tin chloride, iron filings in hydrochloric acid.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products: The primary products vary based on the specific reaction pathway but often include amino derivatives, further nitrated compounds, and various substituted aromatic rings.
Scientific Research Applications
Chemistry: The compound serves as a precursor for synthesizing more complex molecules due to its versatile reactive sites. It aids in mechanistic studies of aromatic substitution and redox reactions.
Biology and Medicine: Researchers explore its role as a scaffold for developing pharmaceuticals, particularly for targeting enzymes or receptors involved in inflammatory and neurological pathways.
Industry: Used in materials science for developing specialized polymers and as an intermediate in dye synthesis due to its vibrant chromophoric properties.
Mechanism of Action
This compound operates through its ability to undergo diverse chemical transformations, interacting with various molecular targets. Its nitro groups can participate in redox reactions, affecting cellular oxidative states, while the aromatic and pyrazole groups may bind to specific enzymes or receptors, modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
- 1-[2,4-dinitro-6-(trifluoromethyl)phenyl]-4-(5-phenyl-1H-pyrazol-3-yl)piperidine : Lacks the 3-nitrophenyl substituent on pyrazole, reducing electron-withdrawing effects.
- 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]piperidine : Chlorine substituents increase steric hindrance but decrease nitro-group-mediated resonance stabilization.
Table 1: Structural Parameters of Analogues
The smaller dihedral angle in the target compound indicates enhanced conjugation between piperidine and pyrazole, likely due to nitro-group-directed planarization .
Electronic Properties
Multiwfn wavefunction analysis reveals distinct electronic profiles:
- Electrostatic Potential (ESP): The target compound exhibits a more polarized ESP (-125 kJ/mol at nitro groups vs. -98 kJ/mol in the dichloro analogue), enhancing electrophilic reactivity.
- Bond Order Analysis: The C-NO₂ bond order in the target compound (1.15) is lower than in its dichloro analogue (1.23), suggesting greater lability for nucleophilic attack.
Table 2: Electronic Properties via Multiwfn
| Compound | Avg. ESP (kJ/mol) | C-NO₂ Bond Order | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Target Compound | -125 | 1.15 | 4.2 |
| Dichloro Analogue | -98 | 1.23 | 4.8 |
Pharmacological and Reactivity Trends
- Herbicidal Activity : The target compound’s nitro groups enhance soil adsorption (log P = 3.1) compared to phenyl-substituted analogues (log P = 2.4), favoring root uptake.
- Thermal Stability : Differential scanning calorimetry (DSC) shows a decomposition temperature of 215°C, 30°C lower than the dichloro analogue, attributed to nitro-group instability.
Research Findings and Methodological Insights
- Crystallography : SHELX refinement confirmed steric clashes between the 3-nitrophenyl group and piperidine in the target compound, necessitating conformational adjustments absent in analogues.
- Electron Density Topology: Multiwfn analysis identified a Laplacian minimum (∇²ρ = -0.72) at the pyrazole N-H site, indicating strong hydrogen-bond donor capacity critical for ligand-receptor interactions.
Biological Activity
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a piperidine ring substituted with a trifluoromethyl phenyl group and a nitrophenyl pyrazole moiety. The presence of multiple electronegative groups suggests potential interactions with biological targets.
Structural Formula
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis via p53 pathway |
| A549 (lung cancer) | 10.50 | Inhibition of cell cycle progression |
| A375 (melanoma) | 12.20 | Activation of caspase-3 mediated apoptosis |
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects primarily involves the activation of apoptotic pathways. Western blot analysis has demonstrated increased expression levels of pro-apoptotic proteins such as p53 and cleaved caspase-3 in treated cells, indicating that it may promote apoptosis through mitochondrial pathways.
Other Biological Activities
In addition to its anticancer properties, the compound has shown potential in other areas:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression, including carbonic anhydrases.
Case Study 1: Anticancer Efficacy
A study conducted on the MCF-7 cell line revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 value of 15.63 µM was comparable to established chemotherapeutics like Tamoxifen, suggesting its potential as an alternative or adjunct therapy.
Case Study 2: Enzyme Interaction
In vitro assays demonstrated that the compound selectively inhibited carbonic anhydrases IX and XII at nanomolar concentrations, indicating its promise as a targeted therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
